1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-
Overview
Description
1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- is a useful research compound. Its molecular formula is C13H13Cl2N3O3 and its molecular weight is 330.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Iprodione Isomer 1, also known as 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- or N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide, primarily targets fungal organisms . It is a contact fungicide that inhibits the germination of fungal spores and blocks the growth of the fungal mycelium .
Mode of Action
The compound interacts with its targets by inhibiting the germination of fungal spores and blocking the growth of the fungal mycelium . This interaction results in the prevention of fungal infestations in a range of crops .
Biochemical Pathways
The metabolic pathway of Iprodione Isomer 1 involves microbial degradation . Studies have shown that microbial hydrolysis of Iprodione Isomer 1 results in the primary formation of 3,5-dichlorophenyl-carboxamide (metabolite I), which is subsequently transformed to 3,5-dichlorophenylurea-acetate (metabolite II) and finally to 3,5-dichloroaniline (3,5-DCA) .
Pharmacokinetics
It is known that the compound is rapidly degraded by adapted soil microorganisms . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by microbial activity in the soil .
Result of Action
The molecular and cellular effects of Iprodione Isomer 1’s action primarily involve the inhibition of fungal growth. By preventing the germination of fungal spores and blocking the growth of the fungal mycelium, the compound effectively controls fungal infestations .
Action Environment
The action, efficacy, and stability of Iprodione Isomer 1 are influenced by environmental factors. For instance, soil pH is a major factor controlling the persistence of Iprodione Isomer 1 in soil, with high degradation rates observed in neutral to alkaline soils . Additionally, the compound’s relatively low Koc denotes a rather weak sorption to soil, suggesting a potential for relatively high mobility in soil .
Biochemical Analysis
Biochemical Properties
The role of Iprodione Isomer 1 in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with soil bacteria, leading to the conversion of Iprodione to 3,5-dichloroaniline (3,5-DCA) . The nature of these interactions involves the utilization of isopropylamine, transiently formed by hydrolysis of Iprodione, and glycine liberated during hydrolysis of metabolite II, as C and N sources .
Cellular Effects
Iprodione Isomer 1 has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of Iprodione Isomer 1 at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and pathways involved in these processes are still being elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iprodione Isomer 1 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
Iprodione Isomer 1 is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of Iprodione Isomer 1 within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of Iprodione Isomer 1 and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4-dioxo-3-propan-2-ylimidazolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)18-11(19)6-17(13(18)21)12(20)16-10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJUMTZXIUCPAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CN(C1=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213007 | |
Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63637-89-8 | |
Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063637898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Imidazolidinecarboxamide, N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.